Technical Guide: 4-Isocyanato-4-(thiophen-2-yl)oxane (CAS 926921-63-3)
Technical Guide: 4-Isocyanato-4-(thiophen-2-yl)oxane (CAS 926921-63-3)
For Research Use Only. Not for human or veterinary use.
This technical guide provides a comprehensive overview of the chemical compound 4-Isocyanato-4-(thiophen-2-yl)oxane, CAS number 926921-63-3. Due to the limited availability of published research specifically on this molecule, this document combines available supplier data with established chemical principles for its constituent functional groups—the isocyanate, the tetrahydropyran (oxane) ring, and the thiophene moiety. The experimental protocols and pathways described herein are proposed based on standard organic chemistry methodologies.
Chemical Identity and Properties
4-Isocyanato-4-(thiophen-2-yl)oxane, also known by its systematic name 4-Isocyanato-4-(thien-2-yl)tetrahydro-2H-pyran, is a heterocyclic organic compound. Its structure features a central tetrahydropyran ring substituted at the 4-position with both a reactive isocyanate group and a thiophene ring.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 926921-63-3[1][2][3] |
| Molecular Formula | C₁₀H₁₁NO₂S |
| Molecular Weight | 209.26 g/mol [2] |
| IUPAC Name | 4-isocyanato-4-(thiophen-2-yl)oxane |
| InChI Key | CDJWJYYYKMFRFC-UHFFFAOYSA-N[1] |
Table 2: Predicted Physical and Spectroscopic Properties
| Property | Predicted Value / Range | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar small organic molecules. |
| Boiling Point | > 200 °C (at standard pressure) | High due to polar functional groups and molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | The isocyanate group's reactivity and the overall organic nature of the molecule. |
| IR Spectroscopy (cm⁻¹) | ~2270-2240 (strong, sharp) for N=C=O stretch; ~1600-1500 for Thiophene C=C stretch; ~1100 for C-O-C stretch of the oxane ring. | These are characteristic absorption bands for the respective functional groups. |
| ¹H NMR Spectroscopy (δ ppm) | ~7.5-6.5 (multiplets, 3H) for thiophene protons; ~4.5-3.5 (multiplets, 4H) for oxane protons adjacent to oxygen; ~2.5-1.5 (multiplets, 4H) for remaining oxane protons. | Chemical shifts are estimated based on the electronic environment of the protons in each part of the molecule. |
| ¹³C NMR Spectroscopy (δ ppm) | ~120-130 for isocyanate carbon (N=C=O); ~120-140 for thiophene carbons; ~60-70 for oxane carbons adjacent to oxygen. | Standard chemical shift ranges for these carbon types. |
Proposed Synthesis and Experimental Protocols
While specific literature on the synthesis of 926921-63-3 is not publicly available, a plausible synthetic route can be proposed based on established organometallic chemistry. The key step involves the addition of a thiophene nucleophile to a suitable tetrahydropyran-based electrophile.
Proposed Retrosynthetic Pathway
A logical approach to synthesizing the target molecule involves the Curtius rearrangement of a corresponding acyl azide, which itself can be derived from a carboxylic acid. This carboxylic acid would be synthesized by adding a thiophene organometallic reagent to a ketone precursor.
Caption: Retrosynthetic analysis for the target compound.
Generalized Experimental Protocol: Synthesis
This protocol describes a potential multi-step synthesis.
Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile
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Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tetrahydro-4H-pyran-4-one. Dissolve it in anhydrous tetrahydrofuran (THF).
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Reagent Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethylsilyl cyanide (TMSCN) followed by a catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂).
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Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
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Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin.
Step 2: Grignard Reaction to form 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid
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Grignard Preparation: In a separate flame-dried flask, prepare 2-thienylmagnesium bromide by adding 2-bromothiophene to magnesium turnings in anhydrous THF.
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Addition: Cool the cyanohydrin solution from Step 1 to 0 °C. Slowly add the prepared Grignard reagent.
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Hydrolysis: After the addition is complete, warm the reaction to room temperature and then heat to reflux for several hours to ensure complete reaction and subsequent hydrolysis of the intermediate imine upon workup.
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Workup and Acidification: Cool the mixture and carefully pour it over a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the intermediate and protonate the carboxylate. Extract the product with ethyl acetate. Wash the organic layers, dry, and concentrate to yield the crude carboxylic acid.
Step 3: Curtius Rearrangement to 4-Isocyanato-4-(thiophen-2-yl)oxane
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Acyl Azide Formation: Dissolve the crude carboxylic acid from Step 2 in a suitable solvent like acetone or THF. Cool to 0 °C. Add triethylamine followed by the dropwise addition of ethyl chloroformate. Stir for 1-2 hours at 0 °C. Then, add a solution of sodium azide in water dropwise, maintaining the temperature at 0 °C.
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Rearrangement: After stirring, carefully extract the acyl azide into toluene. Dry the toluene solution over anhydrous sodium sulfate. Heat the solution to reflux (approx. 80-110 °C). The acyl azide will undergo rearrangement to the isocyanate, with the evolution of nitrogen gas.
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Purification: After the reaction is complete (monitored by IR spectroscopy for the disappearance of the azide peak and appearance of the isocyanate peak), cool the solution. The solvent can be removed under reduced pressure, and the final product purified by vacuum distillation or column chromatography.
Caption: Proposed workflow for the synthesis of the target compound.
Chemical Reactivity and Potential Applications
The primary site of reactivity in this molecule is the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles. The thiophene ring, an electron-rich aromatic system, can also participate in electrophilic substitution reactions, though it is generally less reactive than the isocyanate group.
Reaction with Nucleophiles: Hydrolysis
One of the most common reactions of isocyanates is with water. This reaction is often uncatalyzed and proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide. The resulting amine is nucleophilic and can react with a second molecule of the isocyanate to form a symmetrically disubstituted urea.
Generalized Protocol: Hydrolysis to form Urea
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Setup: Dissolve 4-Isocyanato-4-(thiophen-2-yl)oxane in a water-miscible solvent like THF or acetone in a round-bottom flask.
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Reaction: Add a stoichiometric amount of water (0.5 equivalents to favor urea formation) and stir the mixture at room temperature. A tertiary amine catalyst (e.g., triethylamine) can be added to accelerate the reaction.
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Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by IR spectroscopy, watching for the disappearance of the strong isocyanate peak around 2250 cm⁻¹.
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Workup: Once the reaction is complete, the urea product, often being a solid, may precipitate from the solution. The product can be isolated by filtration, or the solvent can be removed under reduced pressure. The crude solid can be purified by recrystallization.
Caption: Reaction pathway for the hydrolysis of an isocyanate.
Potential Applications
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Polymer Chemistry: As a monofunctional isocyanate, it can act as a chain terminator or be used to functionalize polymer backbones containing nucleophilic groups (e.g., hydroxyls on polyols). Its primary application would be in the synthesis of polyurethanes.
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Medicinal Chemistry: The thiophene ring is a common motif in many pharmaceuticals. This compound could serve as a building block for creating novel derivatives, such as ureas and carbamates, for biological screening. The isocyanate group allows for covalent linkage to biological macromolecules.
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Materials Science: Thiophene-containing molecules are integral to the development of organic electronic materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] This compound could be used to introduce the thiophene moiety into larger systems.

